molecular formula C24H25N3O4S B2958823 Ethyl 4-{[8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate CAS No. 1251565-42-0

Ethyl 4-{[8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate

Cat. No.: B2958823
CAS No.: 1251565-42-0
M. Wt: 451.54
InChI Key: FWMRKVPGTQWQKD-UHFFFAOYSA-N
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Description

Ethyl 4-{[8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Scientific Research Applications

Ethyl 4-{[8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as malaria and bacterial infections.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde under acidic conditions.

    Introduction of the Thiomorpholine Group: The thiomorpholine group can be introduced via a nucleophilic substitution reaction using thiomorpholine and a suitable leaving group on the quinoline core.

    Methoxylation: The methoxy group is introduced through an O-methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

    Coupling with Benzoic Acid Derivative: The final step involves coupling the modified quinoline core with an ethyl 4-aminobenzoate derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thiomorpholine in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of Ethyl 4-{[8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, disrupting replication and transcription processes. The thiomorpholine group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. Additionally, the methoxy group can modulate the compound’s electronic properties, influencing its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline N-oxide: An oxidized derivative of quinoline with distinct biological activities.

    Ethyl 4-aminobenzoate: A simpler ester derivative used in various chemical syntheses.

Uniqueness

Ethyl 4-{[8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate is unique due to the presence of the thiomorpholine group, which is not commonly found in other quinoline derivatives. This structural feature may confer unique biological properties and enhance its potential as a therapeutic agent.

Properties

IUPAC Name

ethyl 4-[[8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-3-31-24(29)16-7-9-17(10-8-16)25-19-15-20(23(28)27-11-13-32-14-12-27)26-22-18(19)5-4-6-21(22)30-2/h4-10,15H,3,11-14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMRKVPGTQWQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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